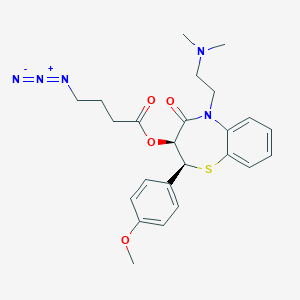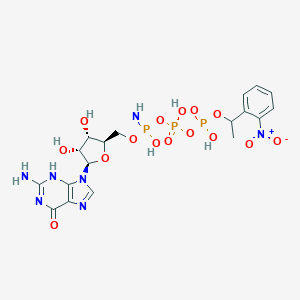
3-hydroxy-7-nitro-1H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-7-nitro-1H-benzimidazol-2-one (HNBI) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a fluorescent molecule that has been used as a probe in various biochemical and physiological studies.
Applications De Recherche Scientifique
3-hydroxy-7-nitro-1H-benzimidazol-2-one has been used as a probe in various biochemical and physiological studies. It has been used to study DNA replication, protein-protein interactions, and enzyme activity. 3-hydroxy-7-nitro-1H-benzimidazol-2-one has also been used to study the localization and trafficking of proteins in living cells. In addition, 3-hydroxy-7-nitro-1H-benzimidazol-2-one has been used to study the dynamics of lipid membranes and the interactions between lipids and proteins.
Mécanisme D'action
The mechanism of action of 3-hydroxy-7-nitro-1H-benzimidazol-2-one is based on its ability to bind to specific targets, such as DNA or proteins. 3-hydroxy-7-nitro-1H-benzimidazol-2-one can bind to DNA by intercalation, which involves inserting itself between the base pairs of DNA. 3-hydroxy-7-nitro-1H-benzimidazol-2-one can also bind to proteins by forming hydrogen bonds or hydrophobic interactions. The binding of 3-hydroxy-7-nitro-1H-benzimidazol-2-one to DNA or proteins can result in changes in their structure or function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-hydroxy-7-nitro-1H-benzimidazol-2-one depend on its target and concentration. 3-hydroxy-7-nitro-1H-benzimidazol-2-one has been shown to inhibit DNA replication and transcription by binding to DNA. 3-hydroxy-7-nitro-1H-benzimidazol-2-one has also been shown to inhibit the activity of enzymes, such as topoisomerases and kinases, by binding to their active sites. In addition, 3-hydroxy-7-nitro-1H-benzimidazol-2-one has been shown to affect the structure and function of proteins, such as ion channels and receptors, by binding to them.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-hydroxy-7-nitro-1H-benzimidazol-2-one in lab experiments include its high sensitivity, selectivity, and versatility. 3-hydroxy-7-nitro-1H-benzimidazol-2-one can be used to study a wide range of targets, including DNA, proteins, and lipids. 3-hydroxy-7-nitro-1H-benzimidazol-2-one can also be used in live cells and tissues, allowing for the study of dynamic processes. However, the limitations of using 3-hydroxy-7-nitro-1H-benzimidazol-2-one include its potential toxicity, photobleaching, and limited availability.
Orientations Futures
There are several future directions for the use of 3-hydroxy-7-nitro-1H-benzimidazol-2-one in scientific research. One direction is the development of 3-hydroxy-7-nitro-1H-benzimidazol-2-one-based probes for specific targets, such as cancer cells or pathogens. Another direction is the optimization of 3-hydroxy-7-nitro-1H-benzimidazol-2-one synthesis and purification methods to improve yield and purity. Additionally, the use of 3-hydroxy-7-nitro-1H-benzimidazol-2-one in combination with other probes or imaging techniques, such as fluorescence resonance energy transfer (FRET) or super-resolution microscopy, could lead to new insights into biological processes.
Méthodes De Synthèse
3-hydroxy-7-nitro-1H-benzimidazol-2-one can be synthesized using several methods, including the reaction of 2-nitroaniline with glyoxal in the presence of ammonium acetate, or the reaction of 2-nitroaniline with glyoxal in the presence of ethylenediamine. The yield of 3-hydroxy-7-nitro-1H-benzimidazol-2-one can be improved by using a higher concentration of ammonium acetate or ethylenediamine. The purity of 3-hydroxy-7-nitro-1H-benzimidazol-2-one can be increased by recrystallization from ethanol or acetic acid.
Propriétés
Numéro CAS |
116059-18-8 |
|---|---|
Nom du produit |
3-hydroxy-7-nitro-1H-benzimidazol-2-one |
Formule moléculaire |
C7H5N3O4 |
Poids moléculaire |
195.13 g/mol |
Nom IUPAC |
3-hydroxy-7-nitro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C7H5N3O4/c11-7-8-6-4(9(7)12)2-1-3-5(6)10(13)14/h1-3,12H,(H,8,11) |
Clé InChI |
OFNRAYCVCXGORV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2O |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)N2O |
Synonymes |
2H-Benzimidazol-2-one,1,3-dihydro-1-hydroxy-4-nitro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)










